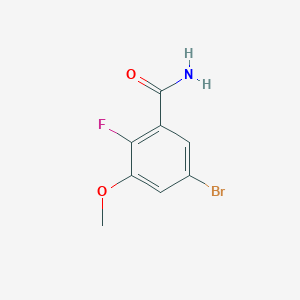

5-Bromo-2-fluoro-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCVDEXWHLLMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-fluoro-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on 5-Bromo-2-fluoro-3-methoxybenzamide, a halogenated aromatic amide with considerable potential in medicinal chemistry and materials science. This document provides a detailed exploration of its chemical structure, synthesis, characterization, and safety protocols, offering scientifically grounded insights and methodologies for professionals in drug development and chemical research.

Core Compound Identity and Physicochemical Properties

5-Bromo-2-fluoro-3-methoxybenzamide is a substituted benzamide featuring a unique arrangement of functional groups on the aromatic ring. The presence of a bromine atom, a fluorine atom, a methoxy group, and an amide moiety imparts distinct electronic and steric characteristics to the molecule. This substitution pattern establishes it as a valuable synthetic intermediate, particularly in the creation of complex molecules for novel therapeutics and advanced functional materials. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group significantly influences the compound's reactivity and physicochemical properties.

A summary of key identifiers and properties for 5-Bromo-2-fluoro-3-methoxybenzamide is presented below:

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-fluoro-3-methoxybenzamide | N/A |

| CAS Number | 853313-33-4 | [1] |

| Molecular Formula | C₈H₇BrFNO₂ | PubChem |

| Molecular Weight | 248.05 g/mol | PubChem |

| Appearance | Solid (Expected) | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |

Strategic Synthesis Protocol

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide is typically achieved through a multi-step process commencing with commercially available precursors. A common and reliable synthetic pathway involves the amidation of a corresponding benzoic acid derivative.

Detailed Experimental Methodology

Materials Required:

-

5-Bromo-2-fluoro-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Ammonia solution (e.g., 7N in methanol) or Ammonium chloride (NH₄Cl) with a suitable base (e.g., triethylamine)

-

Anhydrous solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous solutions for workup: Sodium bicarbonate (NaHCO₃), Brine

-

Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step-by-Step Procedure:

-

Formation of the Acid Chloride: In an inert atmosphere, dissolve 5-bromo-2-fluoro-3-methoxybenzoic acid in anhydrous DCM and cool to 0°C. Add thionyl chloride or oxalyl chloride dropwise. The reaction is stirred for several hours at room temperature. The excess reagent and solvent are then removed under reduced pressure.

-

Amidation Reaction: The crude acid chloride is redissolved in anhydrous DCM and cooled to 0°C. An ammonia solution or a mixture of ammonium chloride and a base is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.

-

Aqueous Workup and Purification: The reaction is quenched with water. The organic layer is separated and washed sequentially with saturated sodium bicarbonate and brine solutions. The organic phase is then dried, filtered, and concentrated. The crude product is purified via recrystallization or column chromatography to yield pure 5-Bromo-2-fluoro-3-methoxybenzamide.

Synthesis Workflow Visualization

Caption: Synthetic route to 5-Bromo-2-fluoro-3-methoxybenzamide.

Spectroscopic and Analytical Characterization

The structural integrity and purity of the synthesized 5-Bromo-2-fluoro-3-methoxybenzamide must be confirmed through various spectroscopic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic, methoxy, and amide protons, with chemical shifts influenced by the electronic environment. |

| ¹³C NMR | Resonances for all eight carbon atoms, including those of the aromatic ring, the methoxy group, and the amide carbonyl.[2] |

| ¹⁹F NMR | A distinct signal for the fluorine atom, with its chemical shift and coupling providing structural information.[2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (amide), C=O (amide), C-O (methoxy), C-Br, and C-F bonds. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the calculated molecular weight, exhibiting the characteristic isotopic pattern of a bromine-containing compound. |

Applications in Research and Development

The unique structural features of 5-Bromo-2-fluoro-3-methoxybenzamide make it a highly attractive scaffold in medicinal chemistry and materials science.

Role in Drug Discovery

The introduction of fluorine into drug candidates can significantly enhance pharmacokinetic properties, such as metabolic stability and bioavailability.[3][4][5] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[5] Benzamide derivatives are known to be key intermediates in the synthesis of various pharmaceuticals.[6] This compound, therefore, holds potential for the development of novel therapeutic agents across different disease areas. Similar halogenated benzamide structures are of significant interest in medicinal chemistry for their potential biological activities.[7]

Potential in Materials Science

The aromatic and halogenated nature of this compound suggests its utility in the synthesis of functional polymers and organic electronic materials. Halogenated aromatic compounds are often used as building blocks in the preparation of advanced materials with tailored electronic and photophysical properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is essential when handling 5-Bromo-2-fluoro-3-methoxybenzamide.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10][11]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Handling Precautions: Avoid direct contact with skin and eyes.[9] Do not ingest.[8] Wash hands thoroughly after handling.[8][9][11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[8][9][11]

-

Skin: Wash off immediately with soap and plenty of water.[8][9][10][11]

-

Ingestion: Rinse mouth with water.[10] Do NOT induce vomiting.[8]

Seek immediate medical attention in all cases of significant exposure.[8]

References

- Vertex AI Search. (2009).

- Fisher Scientific. (2010).

- Sigma-Aldrich. (2022).

- Vertex AI Search. (2011).

- Sigma-Aldrich. 5-BROMO-2-FLUORO-N-(3-METHOXYPHENYL)BENZAMIDE AldrichCPR.

- PubChem. 5-Fluoro-3-formyl-2-methoxybenzamide | C9H8FNO3 | CID 171009140.

- PubChemLite. 5-bromo-2-fluoro-n-(3-methoxyphenyl)benzamide (C14H11BrFNO2).

- Benchchem. 2-Bromo-5-fluoro-N-hydroxybenzamide.

- PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276.

- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.

- Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2.

- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

- Sigma-Aldrich. 5-Bromo-2-fluorobenzotrifluoride 97 393-37-3.

- SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

- Benchchem. Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.

- MySkinRecipes. 5-Bromo-3-fluoro-2-methoxybenzaldehyde.

- Royal Society of Chemistry. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.

- Magritek. 5-Bromo-1,2,3-trifluorobenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.

- SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde.

- Evident Scientific.

- Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)

- Chemrio. 5-Bromo-3-fluoropyridine-2-carboxamide.

Sources

- 1. 5-BROMO-2-FLUORO-N-(3-METHOXYPHENYL)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. magritek.com [magritek.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS 1782260-95-0): A Key Precursor in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-3-methoxybenzoic acid, a sophisticated chemical precursor with significant potential in the field of pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the synthesis, chemical rationale, and strategic applications of this highly functionalized aromatic building block.

Strategic Importance in Medicinal Chemistry

5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 1782260-95-0) is a substituted aromatic carboxylic acid that embodies a confluence of desirable features for the synthesis of complex, biologically active molecules. The unique arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—on the benzoic acid core provides a versatile platform for molecular elaboration.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. Fluorine's high electronegativity can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1][2] The bromine atom serves as a convenient synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.[3] The methoxy group , an electron-donating substituent, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions within a biological target. Finally, the carboxylic acid functional group provides a key point for amide bond formation, a ubiquitous linkage in pharmaceutical agents.

While this specific precursor is not yet widely cited in publicly available literature as a direct component of an approved drug, its structural motifs are prevalent in a number of kinase inhibitors and other therapeutic agents currently under investigation. The strategic placement of its functional groups makes it an attractive starting material for the synthesis of novel compounds targeting a range of diseases.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-fluoro-3-methoxybenzoic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 1782260-95-0 | [4][5] |

| Molecular Formula | C₈H₆BrFO₃ | [5] |

| Molecular Weight | 249.04 g/mol | [4] |

| IUPAC Name | 5-Bromo-2-fluoro-3-methoxybenzoic acid | [4] |

| Appearance | Off-white to white solid (predicted) | General Knowledge |

| Purity | Typically ≥95% | [4] |

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic approach points to 2-fluoro-3-methoxybenzoic acid as the immediate precursor. This starting material can, in turn, be synthesized from more readily available starting materials.

Caption: Retrosynthetic analysis of 5-Bromo-2-fluoro-3-methoxybenzoic acid.

Proposed Synthetic Protocol

The following protocol details a plausible and scientifically sound method for the laboratory-scale synthesis of 5-Bromo-2-fluoro-3-methoxybenzoic acid from 2-fluoro-3-methoxybenzoic acid.

Step 1: Electrophilic Bromination of 2-Fluoro-3-methoxybenzoic Acid

-

Reaction: 2-fluoro-3-methoxybenzoic acid + N-Bromosuccinimide (NBS) → 5-Bromo-2-fluoro-3-methoxybenzoic acid

-

Rationale: The bromination of the aromatic ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is directed by the existing substituents. The methoxy group at C3 is a strongly activating, ortho-, para- director. The fluorine atom at C2 is a deactivating, but also ortho-, para- directing group. The para position to the strongly activating methoxy group is C6, and the ortho positions are C2 and C4. The para position to the fluorine is C5. Given the steric hindrance at C2 and the deactivating nature of the fluorine, the electrophilic attack is most likely to occur at the position most activated by the methoxy group and accessible, which is C5 (para to the fluorine and meta to the methoxy, but activated by the overall electron-donating character of the methoxy group). Using a mild brominating agent like N-Bromosuccinimide (NBS) in the presence of an acid catalyst can effectively achieve this transformation.

-

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-fluoro-3-methoxybenzoic acid in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, to activate the brominating agent.

-

Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 5-Bromo-2-fluoro-3-methoxybenzoic acid.

-

Self-Validating System and Troubleshooting

| Potential Issue | Troubleshooting Steps | Expected Outcome |

| Low Conversion | - Increase reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C). - Increase the amount of catalyst. | Drive the reaction to completion. |

| Formation of Di-brominated Byproducts | - Use a milder brominating agent or reduce the equivalents of NBS. - Maintain a lower reaction temperature. - Slowly add the brominating agent. | Improve the selectivity for the mono-brominated product. |

| Difficult Purification | - Employ column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). | Isolate the desired product from starting material and byproducts. |

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural architecture of 5-Bromo-2-fluoro-3-methoxybenzoic acid makes it an ideal precursor for the synthesis of small molecule kinase inhibitors.[1][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The general workflow for utilizing this precursor in the synthesis of a kinase inhibitor is depicted below.

Caption: General workflow for kinase inhibitor synthesis.

In this workflow:

-

The carboxylic acid moiety of 5-Bromo-2-fluoro-3-methoxybenzoic acid is activated and coupled with a suitable amine to form an amide bond. This amine fragment is often a key component that interacts with the hinge region of the kinase active site.

-

The bromo substituent is then utilized in a palladium-catalyzed cross-coupling reaction to introduce another aromatic or heteroaromatic ring system. This part of the molecule often occupies the hydrophobic pocket of the kinase.

The fluorine and methoxy groups on the initial precursor play a crucial role in fine-tuning the electronic and steric properties of the final molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

5-Bromo-2-fluoro-3-methoxybenzoic acid is a highly valuable and versatile precursor for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of functional groups provides medicinal chemists with a powerful tool to construct novel therapeutic agents with potentially enhanced pharmacological profiles. The synthetic route proposed herein, based on established chemical principles, offers a reliable pathway for its preparation. As the demand for sophisticated and highly functionalized building blocks continues to grow, the importance of precursors like 5-Bromo-2-fluoro-3-methoxybenzoic acid in the development of next-generation therapeutics is set to increase.

References

- Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

- Google Patents. US 9,850,229 B2 - PYRAZOLE COMPOUNDS AS KINASE INHIBITORS.

-

PubMed . Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate . Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

-

MDPI . (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. [Link]

-

Quick Company . An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

PMC . Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

ChemRxiv . Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

ACS Publications . Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

- Google P

-

PubChemLite . 2-fluoro-3-methoxybenzoic acid (C8H7FO3). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. . The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. [Link]

- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

- 1. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-BroMo-4-fluoro-2-Methoxy-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. brimr.org [brimr.org]

- 7. researchgate.net [researchgate.net]

Precision Engineering of Halogenated Benzamide Scaffolds: A Technical Guide for Drug Discovery

Executive Summary

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of therapeutics ranging from antipsychotics (e.g., sulpiride, amisulpride) to histone deacetylase (HDAC) inhibitors and anti-infectives. The strategic incorporation of halogen atoms (F, Cl, Br, I) into this scaffold is not merely a method for modulating lipophilicity but a precise tool for engineering molecular recognition and metabolic resilience.

This guide analyzes the physicochemical and pharmacological properties of halogenated benzamides, focusing on the exploitation of halogen bonding (XB) and sigma-hole (

Part 1: Mechanistic Foundations & Physicochemical Properties

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonding, which relies on electropositive hydrogen, halogen bonding is driven by the anisotropic charge distribution on heavier halogens (Cl, Br, I).[1][2]

-

The Mechanism: A region of positive electrostatic potential, termed the

-hole , forms on the extension of the C–X bond axis.[1][3] This hole interacts attractively with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein. -

Trend: The magnitude of the

-hole (and thus bond strength) increases with polarizability and decreases with the electronegativity of the halogen: I > Br > Cl >> F . -

Fluorine's Role: Fluorine rarely forms halogen bonds due to its high electronegativity and lack of a polarizable

-hole. Instead, it is used to modulate pKa, block metabolic hotspots, and induce multipolar interactions.

Conformational Control via Sterics

Substituents on the benzamide ring dictate the twist angle (

-

Ortho-Substitution: Placing a halogen (e.g., Cl, Br) at the ortho position forces the amide bond out of planarity due to steric clash with the amide hydrogen or carbonyl. This "pre-organization" can lock the ligand into a bioactive conformation, reducing the entropic penalty upon binding.

Quantitative Comparison of Halogen Properties

The following table summarizes key atomic parameters relevant to benzamide design.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Impact on Benzamide Scaffold |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 | Steric occlusion; ortho-twist induction. |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 | Electronic withdrawal; pKa modulation of amide N-H. |

| C–X Bond Length (Å) | 1.35 | 1.77 | 1.94 | 2.14 | Depth of pocket penetration. |

| Negligible | Moderate | Strong | Very Strong | Primary driver of Halogen Bonding (XB) affinity. | |

| Lipophilicity ( | 0.14 | 0.71 | 0.86 | 1.12 | Increases LogP; enhances BBB permeability. |

Part 2: Medicinal Chemistry Strategy & Applications[4][5][6]

Metabolic Blockade

Halogenation is a proven strategy to block Cytochrome P450 (CYP) mediated oxidation.

-

Strategy: Identify metabolic "soft spots" (typically electron-rich aromatic positions prone to hydroxylation).

-

Execution: Replace the C-H bond with C-F or C-Cl. The high bond dissociation energy of C-F (approx. 116 kcal/mol) renders the site inert to CYP oxidative attack, significantly extending half-life (

).

Case Study: D2/D3 Receptor Antagonists

The benzamide antipsychotics (e.g., Raclopride , Amisulpride ) exemplify the successful application of this scaffold.

-

Key Interaction: A chlorine or bromine atom at the meta or para position often engages in a halogen bond with a backbone carbonyl in the binding pocket, or fills a hydrophobic sub-pocket.

-

Selectivity: The specific halogen choice can tune the selectivity ratio between D2 and D3 receptor subtypes, often driven by subtle differences in pocket size and the geometric requirements of the halogen bond.

Visualization: The Halogen Bonding Mechanism

The following diagram illustrates the directional nature of the halogen bond interaction within a protein binding pocket.

Figure 1: Mechanistic pathway of halogen bonding enhancing ligand-target affinity.

Part 3: Experimental Protocols

Protocol A: Modular Synthesis of Halogenated Benzamides

This protocol utilizes a standard acid chloride coupling method, which is robust for generating diverse libraries of halogenated benzamides.

Objective: Synthesize 4-bromo-N-(piperidin-4-ylmethyl)benzamide (Model Compound).

Reagents:

-

4-Bromobenzoic acid (1.0 eq)

-

Thionyl chloride (

) or Oxalyl chloride -

4-(Aminomethyl)piperidine (1.1 eq)

-

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 4-bromobenzoic acid (1 mmol) in anhydrous DCM (5 mL). Add oxalyl chloride (1.2 mmol) dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

-

Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Critical Step: Ensure complete removal of oxidizing agents to prevent side reactions.

-

Coupling: Re-dissolve the acid chloride in anhydrous DCM (5 mL). Cool to 0°C.

-

Addition: Slowly add a solution of 4-(aminomethyl)piperidine (1.1 mmol) and

(2.0 mmol) in DCM (2 mL). -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

-

Work-up: Quench with saturated

solution. Extract the aqueous layer with DCM ( -

Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the target benzamide.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (

Reagents:

-

Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

) -

Phosphate Buffer (100 mM, pH 7.4)

-

Test Compound (1 µM final conc.)

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer and test compound at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining parent) vs. time. The slope

determines half-life:

Visualization: Lead Optimization Workflow

The following diagram outlines the logical flow for optimizing benzamide scaffolds using halogenation.

Figure 2: Iterative workflow for optimizing benzamide leads via halogen scanning.

References

-

Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. National Institutes of Health (NIH). Available at: [Link]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.[1] Available at: [Link]

-

In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. PubMed.[4] Available at: [Link][4]

-

Structures and energetic properties of 4-halobenzamides. Acta Crystallographica Section C. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules (MDPI). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scaffold Effects on Halogen Bonding Strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 5-Bromo-2-fluoro-3-methoxybenzamide in DMSO

An In-depth Technical Guide to the

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical parameter that dictates its utility in drug discovery, from high-throughput screening to formulation development. Dimethyl sulfoxide (DMSO) is the preeminent solvent in this space, valued for its exceptional ability to dissolve a wide range of chemical entities.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-fluoro-3-methoxybenzamide in DMSO. Due to the compound's status as a rare research chemical, for which extensive public solubility data is not available, this document focuses on the foundational principles and robust experimental methodologies required to generate reliable solubility data.[4] We will explore the molecular interactions governing solubility, present detailed protocols for both kinetic and thermodynamic solubility determination, and discuss the critical interpretation of the resulting data.

Section 1: Foundational Principles of Solubility

A rigorous approach to solubility determination begins with a solid understanding of the molecular forces at play between the solute and the solvent.

The Solute: 5-Bromo-2-fluoro-3-methoxybenzamide

To predict the solubility of 5-Bromo-2-fluoro-3-methoxybenzamide, we must first analyze its structure.

-

Molecular Formula: C₁₄H₁₁BrFNO₂

-

Molecular Weight: 324.15 g/mol [4]

-

Key Functional Groups:

-

Amide (-CONH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen). This is a significant contributor to potential solubility in polar solvents.[5]

-

Aromatic Rings: The two benzene rings are largely nonpolar and hydrophobic.

-

Halogens (Bromo-, Fluoro-): These groups add polarity to the carbon-halogen bond but also contribute to the molecule's overall size and can participate in halogen bonding.

-

Methoxy (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.[5]

-

The molecule presents a classic drug-like structure: a hydrophobic core with several polar functional groups capable of engaging in hydrogen bonding. The interplay between the energy required to break the compound's crystal lattice and the energy released upon solvation will ultimately determine its solubility.[6]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, (CH₃)₂SO, is a powerful polar aprotic solvent.[1] Its utility in research stems from several key properties:

-

High Polarity: The sulfoxide bond is highly polarized, making DMSO an excellent solvent for a wide range of polar and nonpolar compounds.[1][7]

-

Hydrogen Bond Acceptor: The oxygen atom in the S=O group is a strong hydrogen bond acceptor, allowing it to interact favorably with hydrogen bond donors like the amide group on our target molecule.[8]

-

Aprotic Nature: DMSO lacks acidic protons, meaning it does not act as a hydrogen bond donor. This prevents it from forming a tight "solvent cage" around solutes to the same extent as protic solvents like water, often enhancing solubility.

-

Miscibility: It is miscible with water and a broad spectrum of organic solvents, making it ideal for creating stock solutions that are subsequently diluted into aqueous buffers for biological assays.[1][9]

Based on the "like dissolves like" principle, the polar amide, methoxy, and fluoro groups of 5-Bromo-2-fluoro-3-methoxybenzamide are expected to interact favorably with the polar sulfoxide group of DMSO, suggesting a high likelihood of good solubility.[10]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, it is crucial to differentiate between two types of solubility measurements: kinetic and thermodynamic.[11] Failure to do so can lead to misleading results and poor decision-making.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true, maximum concentration of a solute that can be dissolved in a solvent at equilibrium at a given temperature and pressure.[11][12] It is a thermodynamically stable state. The gold-standard method for its determination is the shake-flask method, which allows sufficient time for the system to reach equilibrium.[13][14]

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[15][16] The resulting value often represents a supersaturated, metastable state and is typically higher than the thermodynamic solubility.[17][18] While less "true," kinetic solubility assays are high-throughput and highly relevant for predicting compound behavior in automated HTS assays.[19]

Section 2: A Validated Framework for Solubility Determination

This section provides a sequential, practical workflow for characterizing the solubility of 5-Bromo-2-fluoro-3-methoxybenzamide in DMSO. The process moves from a rapid qualitative assessment to a definitive quantitative measurement.

Protocol 1: Qualitative (Range-Finding) Solubility Assessment

This initial step provides a rapid, semi-quantitative estimate of solubility, conserving valuable compound.

Objective: To classify the compound as having low, medium, or high solubility in DMSO at room temperature.

Methodology:

-

Preparation: Weigh 2 mg of 5-Bromo-2-fluoro-3-methoxybenzamide into a clean, dry 1.5 mL glass vial.

-

Solvent Addition (Step 1): Add 100 µL of high-purity DMSO (Anhydrous Grade). This creates a target concentration of 20 mg/mL.

-

Mixing: Vortex the vial at maximum speed for 1 minute.

-

Observation (Checkpoint 1): Visually inspect the solution against a dark background.

-

If Clear Solution: The compound is soluble at ≥20 mg/mL. Proceed to step 7.

-

If Suspension/Solid Remains: The compound is soluble at <20 mg/mL. Proceed to step 5.

-

-

Solvent Addition (Step 2): Add another 100 µL of DMSO to the vial (total volume 200 µL). This creates a target concentration of 10 mg/mL. Vortex for 1 minute.

-

Observation (Checkpoint 2): Visually inspect the solution.

-

If Clear Solution: The solubility is between 10-20 mg/mL.

-

If Suspension/Solid Remains: The solubility is <10 mg/mL. Further dilution steps (e.g., to 1 mg/mL) can be performed if needed.

-

-

Confirmation: Allow the clear solution to stand for 1 hour. Re-inspect for any signs of precipitation, which might indicate slow dissolution kinetics.

Self-Validation: This protocol is self-validating through its stepwise dilution. The observation at each checkpoint provides a progressively narrower range for the solubility value.

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry

This method is ideal for early-stage discovery, mimicking the conditions of HTS where DMSO stock solutions are diluted into aqueous buffers.[19]

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-2-fluoro-3-methoxybenzamide in 100% DMSO.

-

Causality: A 10 mM stock is a standard concentration for compound libraries in drug discovery, ensuring consistency and relevance.[20]

-

-

Assay Plate Preparation: Dispense 198 µL of aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a clear-bottom 96-well microplate.

-

Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the assay buffer in the wells. This creates a 1:100 dilution, a final compound concentration of 100 µM, and a final DMSO concentration of 1%.

-

Causality: Keeping the final DMSO concentration low (≤1%) is critical to minimize solvent effects that could interfere with downstream biological assays.[1]

-

-

Incubation and Measurement: Place the plate in a plate-based nephelometer. The instrument will shake the plate for a set period (e.g., 2 minutes) and then measure the light scattering caused by any precipitate formation. Measurements are typically taken over a time course (e.g., at 5, 15, 30, and 60 minutes) to capture both rapid and slow precipitation events.

-

Data Analysis: The nephelometer output (Nephelometric Turbidity Units, NTU) is plotted against concentration (if a serial dilution is performed). The kinetic solubility limit is defined as the concentration at which the turbidity signal rises significantly above the background.

Self-Validation: The inclusion of positive and negative controls is essential. A highly soluble compound (e.g., Atenolol) should show no increase in turbidity, while a poorly soluble compound (e.g., Ketoconazole) should show a strong signal, validating that the assay can correctly identify precipitation.[16]

Protocol 3: Definitive Thermodynamic (Equilibrium) Solubility Assay

The shake-flask method is the universally recognized standard for determining true equilibrium solubility.[13][21]

Objective: To determine the maximum, stable concentration of the compound in DMSO at a specified temperature.

Methodology:

-

Sample Preparation: Add an excess of solid 5-Bromo-2-fluoro-3-methoxybenzamide to a sealed, screw-cap glass vial containing a known volume of DMSO. "Excess" means enough solid should remain visible at the end of the experiment.[14]

-

Equilibration: Place the vial in a temperature-controlled shaker or rotator (e.g., at 25°C). Agitate the suspension for a defined period, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) and then filtered through a low-binding filter (e.g., 0.22 µm PVDF).

-

Trustworthiness: This two-step separation (centrifugation followed by filtration) is a critical self-validating step to guarantee that only the dissolved compound is being measured.[13]

-

-

Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and quantify the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Solid-State Analysis: Recover the remaining solid from the bottom of the vial, dry it, and analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Section 3: Data Presentation and Interpretation

The data generated from the above protocols should be meticulously documented for clear interpretation and comparison.

Quantitative Data Summary

| Parameter | Method | Solvent | Temperature (°C) | Solubility Value | Units | Notes |

| Qualitative Solubility | Visual Inspection | DMSO | 25 | >20 | mg/mL | No solid visible after 1 hr |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 (1% DMSO) | 25 | e.g., 85 | µM | Precipitation observed at t=15 min |

| Thermodynamic Solubility | Shake-Flask & HPLC | DMSO | 25 | e.g., 150 | mg/mL | Solid form confirmed as Form I by XRPD |

Table values are examples and should be replaced with experimental results.

Field-Proven Insights & Troubleshooting

-

Impact of Temperature: The solubility of most solids, including benzamides, increases with temperature because their dissolution is typically an endothermic process (ΔH > 0).[22][23] If solubility at a different temperature is required, the entire thermodynamic protocol must be repeated at that temperature.

-

Purity is Paramount: Ensure the starting material is of high purity. Soluble impurities can artificially inflate the measured solubility value.[21]

-

DMSO and Biological Assays: While an excellent solvent, DMSO is not inert. It can have pleiotropic effects in biological systems, and its potential to interact with target proteins should be considered.[1][24] Control experiments with equivalent DMSO concentrations are mandatory.

-

Amorphous vs. Crystalline: Kinetic solubility assays often measure the solubility of an amorphous precipitate, which is almost always higher than the solubility of the stable crystalline form.[17] This is a key reason for the discrepancy between kinetic and thermodynamic results.

Conclusion

Determining the solubility of a novel research compound like 5-Bromo-2-fluoro-3-methoxybenzamide in DMSO is not a single measurement but a systematic investigation. By employing a tiered approach—starting with a rapid qualitative assessment, followed by high-throughput kinetic screening, and culminating in a definitive thermodynamic shake-flask study—researchers can build a comprehensive solubility profile. This robust dataset is foundational for the successful progression of a compound through the drug discovery pipeline, enabling informed decisions in screening, lead optimization, and eventual formulation.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

National Center for Biotechnology Information (PMC). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

Wikipedia. Solubility. [Link]

-

ResearchGate. Top-Performing Models for DMSO Solubility Prediction Developed with.... [Link]

-

PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

-

gChem. Pharmaceuticals. [Link]

-

Semantic Scholar. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

-

LinkedIn. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

-

National Center for Biotechnology Information (NCBI). (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

-

Chemistry LibreTexts. Solubility. [Link]

-

Shandong Ailitong New Materials Co., Ltd. (2024, September 9). Innovative Applications of DMSO. [Link]

-

ResearchGate. (PDF) Principles of Solubility. [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Journal of Cheminformatics. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

-

MOST Wiedzy. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

-

ResearchGate. (2025, August 8). Selective molecular interactions between dimethyl sulfoxide and the functional groups of 2-mercaptoethanol | Request PDF. [Link]

-

CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. [Link]

-

ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. [Link]

-

National Center for Biotechnology Information (PMC). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

-

AbacipharmTech. 5-bromo-3-fluoro-2-methoxybenzaldehyde. [Link]

-

Sigma-Aldrich (Chinese). 5-BROMO-2-FLUORO-N-(3-METHOXYPHENYL)BENZAMIDE AldrichCPR. [Link]

-

Pharmaceutical Technology. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

-

MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzonitrile. [Link]

-

Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

-

gChem. DMSO. [Link]

-

PubChem. 5-bromo-2-methoxy-3-methylbenzamide. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. gchemglobal.com [gchemglobal.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. 5-BROMO-2-FLUORO-N-(3-METHOXYPHENYL)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. raytor.com [raytor.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. researchgate.net [researchgate.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. Solubility - Wikipedia [en.wikipedia.org]

- 23. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]

An In-depth Technical Guide on the Safe Handling of Aromatic Amides: Using 5-Bromo-2-methoxybenzaldehyde as a Case Study

A Note on the Subject Compound:

Initial searches for a comprehensive Safety Data Sheet (SDS) for the specific compound 5-Bromo-2-fluoro-3-methoxybenzamide did not yield a publicly available, verified document. This compound may be a novel or specialized research chemical with limited safety data in the public domain. To ensure scientific accuracy and uphold the principles of safety, this guide will instead provide a detailed analysis of a structurally related and commercially available compound for which a reliable SDS exists: 5-Bromo-2-methoxybenzaldehyde (CAS No. 25016-01-7). This molecule shares key structural motifs (a brominated, methoxylated benzene ring) and serves as a pertinent case study for the handling protocols and safety considerations relevant to researchers working with similar multi-substituted aromatic compounds. The principles and methodologies outlined here are intended to be illustrative of a rigorous, safety-first approach in a research and development setting.

Technical Guide: 5-Bromo-2-methoxybenzaldehyde

This guide is designed for researchers, scientists, and drug development professionals. Its purpose is to move beyond mere compliance and foster a deep, mechanistic understanding of the safety protocols associated with 5-Bromo-2-methoxybenzaldehyde, a common intermediate in organic synthesis.

Section 1: Compound Identification and Hazard Profile

5-Bromo-2-methoxybenzaldehyde, also known as 5-Bromo-2-anisaldehyde, is a solid organic compound. A comprehensive understanding of its hazard profile is the foundation of safe handling.

| Identifier | Value |

| IUPAC Name | 5-Bromo-2-methoxybenzaldehyde |

| CAS Number | 25016-01-7 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below. This classification dictates the necessary precautions.

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Expert Insight: The combination of an aldehyde functional group with a halogenated aromatic ring suggests that the compound is reactive and possesses irritant properties. The aldehyde can react with biological nucleophiles, while the overall structure contributes to its potential for skin and respiratory irritation.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All manipulations of 5-Bromo-2-methoxybenzaldehyde should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.

The selection of PPE is not a checklist but a risk-based assessment. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-fluoro-3-methoxybenzamide as a Pivotal Intermediate in the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a high-value target in therapeutic development, particularly for B-cell malignancies and autoimmune disorders.[1][2][3] The inhibition of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of both normal and malignant B-cells.[4][5][6] This guide provides a detailed technical overview of 5-Bromo-2-fluoro-3-methoxybenzamide, a key chemical intermediate, and its application in the synthesis of next-generation BTK inhibitors. We present validated, step-by-step protocols for the synthesis of this intermediate and its subsequent elaboration into a final inhibitor scaffold, grounded in established principles of medicinal chemistry. The causality behind experimental choices is explained to provide researchers with a robust framework for development.

Introduction: The Central Role of BTK in Disease Pathophysiology

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, indispensable for B-cell development, differentiation, and signaling.[7][8] Upon activation of the B-cell receptor (BCR), BTK is recruited to the cell membrane, where it becomes phosphorylated and, in turn, phosphorylates downstream targets like phospholipase C-γ2 (PLCγ2).[3][9] This action triggers a cascade of signaling events, including calcium mobilization and the activation of transcription factors (e.g., NF-κB), which are essential for B-cell proliferation and survival.[6][10]

In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this signaling pathway is constitutively active, leading to uncontrolled cell growth.[4][5] Therefore, targeting BTK with small-molecule inhibitors has become a cornerstone of modern oncology, offering a targeted therapeutic strategy with improved efficacy and often better tolerability than traditional chemotherapy.[2][11][12] The first-in-class BTK inhibitor, ibrutinib, revolutionized treatment paradigms, and subsequent generations of inhibitors like acalabrutinib and zanubrutinib have been developed to improve selectivity and reduce off-target effects.[9][13]

The BTK Signaling Pathway and Point of Inhibition

The BTK signaling cascade is a critical axis for B-cell function. The diagram below illustrates the key steps from BCR activation to downstream cellular responses, highlighting the pivotal position of BTK where inhibitors intervene.

Figure 1: The BTK Signaling Cascade. This diagram shows the activation of BTK following antigen binding to the BCR and the point of therapeutic intervention by BTK inhibitors.

5-Bromo-2-fluoro-3-methoxybenzamide: A Versatile Synthetic Intermediate

The development of potent and selective BTK inhibitors relies on modular synthetic strategies. 5-Bromo-2-fluoro-3-methoxybenzamide serves as a highly valuable intermediate in this context. Its chemical structure incorporates several key features:

-

Benzamide Core: A common structural motif in many biologically active molecules.

-

Bromine Atom: Serves as a versatile chemical handle for introducing further complexity, typically via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is the key site for linking the benzamide fragment to other parts of the final inhibitor.

-

Fluorine and Methoxy Groups: These substituents modulate the electronic properties and conformation of the aromatic ring. The ortho-fluorine atom can influence the orientation of the amide bond and participate in crucial hydrogen bonding interactions with the target protein, while the methoxy group can occupy a specific pocket in the kinase binding site, enhancing affinity and selectivity.

The strategic placement of these functional groups makes this intermediate an ideal starting point for constructing the "warhead" or binding moiety of many targeted covalent and non-covalent inhibitors.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and application of 5-Bromo-2-fluoro-3-methoxybenzamide. All operations should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide (Intermediate)

This protocol details the conversion of the corresponding carboxylic acid to the primary amide. The most direct and reliable method involves activating the carboxylic acid and subsequent treatment with an ammonia source. Here, we describe a process using thionyl chloride (SOCl₂) for activation.

Reaction Scheme: 5-Bromo-2-fluoro-3-methoxybenzoic acid → 5-Bromo-2-fluoro-3-methoxybenzoyl chloride → 5-Bromo-2-fluoro-3-methoxybenzamide

Figure 2: Workflow for the synthesis of the benzamide intermediate.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (equiv.) |

| 5-Bromo-2-fluoro-3-methoxybenzoic acid | 1782260-95-0 | 249.04 g/mol | 10.0 g | 40.1 mmol (1.0) |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 4.4 mL | 60.2 mmol (1.5) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 2-3 drops | Catalytic |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 100 mL | - |

| Ammonium Hydroxide (aq. NH₃, 28-30%) | 1336-21-6 | 35.05 g/mol | 20 mL | Excess |

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed | - |

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-fluoro-3-methoxybenzoic acid (10.0 g, 40.1 mmol).

-

Add anhydrous dichloromethane (100 mL) to the flask.

-

Add a catalytic amount of DMF (2-3 drops). Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acid chloride.

-

Slowly add thionyl chloride (4.4 mL, 60.2 mmol) dropwise at room temperature. Caution: This reaction evolves HCl and SO₂ gas; perform in a fume hood.

-

Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM, yielding the crude acid chloride as an oil or solid.

-

-

Amidation:

-

Cool the flask containing the crude acid chloride in an ice bath (0°C).

-

Slowly and carefully add concentrated ammonium hydroxide solution (20 mL) dropwise with vigorous stirring. Caution: The reaction is highly exothermic. Maintain the temperature below 10°C.

-

Upon addition, a precipitate of the desired benzamide will form.

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the filter cake sequentially with cold deionized water (3 x 30 mL) and a small amount of cold DCM to remove residual impurities.

-

Dry the solid product under vacuum at 40-50°C to a constant weight.

-

Self-Validation: The purity of the product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS. For a typical batch, a purity of >98% is expected. The crude product can be recrystallized from an ethanol/water mixture if further purification is required.

-

Protocol 2: Application in BTK Inhibitor Synthesis via Suzuki Coupling

This protocol demonstrates how 5-Bromo-2-fluoro-3-methoxybenzamide can be used in a palladium-catalyzed Suzuki cross-coupling reaction to construct a more complex molecule, representative of a BTK inhibitor core structure. We will couple it with a generic boronic acid partner.

Reaction Scheme: 5-Bromo-2-fluoro-3-methoxybenzamide + (Heteroaryl)boronic acid → Final BTK Inhibitor Scaffold

Figure 3: Workflow for Suzuki coupling to form a BTK inhibitor scaffold.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (equiv.) |

| 5-Bromo-2-fluoro-3-methoxybenzamide | 853313-33-4 | 248.07 g/mol | 1.0 g | 4.03 mmol (1.0) |

| (Heteroaryl)boronic acid (e.g., 1H-Pyrazole-4-boronic acid) | 376584-63-3 | 111.90 g/mol | 0.54 g | 4.84 mmol (1.2) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.70 g/mol | 148 mg | 0.20 mmol (0.05) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.67 g | 12.1 mmol (3.0) |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 20 mL | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | 5 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 5-Bromo-2-fluoro-3-methoxybenzamide (1.0 g, 4.03 mmol), the boronic acid partner (0.54 g, 4.84 mmol), and potassium carbonate (1.67 g, 12.1 mmol).

-

Add a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality Note: This is crucial to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to poor reaction yield.

-

-

Solvent and Catalyst Addition:

-

Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask via syringe. The solvent mixture is chosen to dissolve both the organic and inorganic reagents.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (148 mg, 0.20 mmol), to the flask under a positive flow of inert gas.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 80-90°C and stir vigorously.

-

Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Self-Validation: The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Conclusion

5-Bromo-2-fluoro-3-methoxybenzamide is a strategically designed intermediate that facilitates the efficient and modular synthesis of complex BTK inhibitors. The protocols outlined in this guide provide a reliable and scalable pathway for its preparation and subsequent elaboration. By understanding the rationale behind each synthetic step—from the choice of catalyst to the necessity of an inert atmosphere—researchers can confidently apply these methodologies to accelerate the discovery and development of novel therapeutics targeting the critical BTK signaling pathway.

References

-

Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (2021). Frontiers in Immunology. [Link]

-

What are BTK inhibitors and how do they work? (2024). OncologyTube. [Link]

-

Targeting BTK in B-Cell Malignancies. (2019). OncLive. [Link]

-

Clinical Roundtable Monograph: The Importance of the BTK Pathway in B-Cell Malignancies. PRR. [Link]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). National Center for Biotechnology Information (PMC). [Link]

-

Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. (2021). National Center for Biotechnology Information (PMC). [Link]

-

Bruton Tyrosine Kinase Degraders in B-Cell Malignancies. (2024). AACR Publications. [Link]

-

Signalling of Bruton's tyrosine kinase, Btk. National Center for Biotechnology Information (PubMed). [Link]

-

BTK Inhibitors Mechanism of Action. (2024). ResearchGate. [Link]

-

Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases. (2024). ScienceOpen. [Link]

-

How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names. GoodRx. [Link]

-

Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). National Center for Biotechnology Information (PMC). [Link]

-

Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). National Center for Biotechnology Information (PubMed). [Link]

-

Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. (2018). Proceedings of the National Academy of Sciences (PNAS). [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]

-

Evolution of BTK inhibitors. (2023). University of Lynchburg Digital Showcase. [Link]

Sources

- 1. onclive.com [onclive.com]

- 2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

- 4. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 5. hematologyandoncology.net [hematologyandoncology.net]

- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names [rxlist.com]

- 12. mdpi.com [mdpi.com]

- 13. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

The Art of the Bond: A Guide to Suzuki-Miyaura Coupling of 5-Bromo-Benzamides

For the discerning researcher in medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a titan among synthetic transformations. Its power to forge carbon-carbon bonds with precision and functional group tolerance has revolutionized the construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this pivotal reaction to a specific, yet crucial, substrate class: 5-bromo-benzamides. These scaffolds are prevalent in pharmacologically active compounds, and their efficient diversification is a key step in many drug discovery pipelines.

Herein, we move beyond a mere recitation of steps. We delve into the causality behind experimental choices, offering a framework for rational optimization and troubleshooting. This document is designed to be a self-validating system, empowering you to not only execute these reactions but to understand them fundamentally.

Understanding the Landscape: The 5-Bromo-Benzamide Substrate

The 5-bromo-benzamide scaffold presents a unique set of considerations for the Suzuki-Miyaura coupling. The electron-withdrawing nature of the benzamide group deactivates the aryl bromide towards oxidative addition, the first and often rate-limiting step of the catalytic cycle. However, the amide functionality itself can be a useful handle, potentially influencing the reaction through electronic effects or even coordination to the metal center. The nature of the amide substituent (N-H, N-alkyl, N-aryl) can also play a significant role in solubility and reactivity.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling provides the foundation for our experimental design.[1] Understanding this cycle is paramount to troubleshooting and optimizing your reactions.

Key Parameters for Success: A Guided Tour

The success of the Suzuki-Miyaura coupling of 5-bromo-benzamides hinges on the judicious selection of several key parameters.

The Palladium Catalyst and Ligand System

The choice of the palladium source and, more critically, the phosphine ligand is paramount for overcoming the inherent low reactivity of the electron-poor 5-bromo-benzamide substrate.

-

Palladium Precatalysts:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source that is often effective for a wide range of couplings.

-

Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand to form the active catalytic species in situ. This allows for greater flexibility in tuning the reaction conditions.

-

-

Phosphine Ligands: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step.

-

Triphenylphosphine (PPh₃): A standard, cost-effective ligand that is a good starting point for optimization.

-

Buchwald Ligands (e.g., SPhos, XPhos): These are a class of highly effective, sterically hindered, and electron-rich biaryl phosphine ligands that often provide excellent results for challenging substrates.[2][3]

-

dppf ([1,1'-Bis(diphenylphosphino)ferrocene]): The large bite angle of this ligand can be beneficial in promoting reductive elimination and stabilizing the catalyst.

-

The Indispensable Role of the Base

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[4] The choice of base can significantly impact the reaction outcome, and its effectiveness is often solvent-dependent.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most commonly used bases. Cesium carbonate is more soluble in organic solvents and is often more effective, albeit more expensive.[5]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki-Miyaura couplings, especially with heteroaryl boronic acids.

-

Organic Bases (e.g., Et₃N, DIPEA): Generally less effective for this type of coupling and can sometimes lead to side reactions.

The Solvent System: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the solubility of the base and the overall rate and selectivity of the reaction.

-

Aprotic Polar Solvents (DMF, Dioxane, THF): These are excellent choices for Suzuki-Miyaura couplings. Dioxane and DMF are particularly common.

-

Aqueous Mixtures: Often, the addition of water to the organic solvent (e.g., Dioxane/H₂O) can enhance the solubility of the inorganic base and accelerate the reaction.

Recommended Protocols and Starting Conditions

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-benzamides. Optimization may be required for specific substrates.

Protocol 1: General Screening Conditions with Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.

Workflow Diagram

Materials:

-

5-Bromo-benzamide derivative (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar, add the 5-bromo-benzamide derivative, the boronic acid, the base, and Pd(PPh₃)₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Reactivity with Buchwald Ligands

For more challenging couplings, particularly with sterically hindered boronic acids or N-substituted benzamides, a more active catalyst system is often required.

Materials:

-

5-Bromo-benzamide derivative (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

SPhos (0.04 equiv)

-

K₃PO₄ (3.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for chromatography

Procedure:

-

Follow the setup procedure as in Protocol 1, using Pd(OAc)₂, SPhos, and K₃PO₄.

-

Use an anhydrous solvent such as 1,4-dioxane or toluene.

-

Heat the reaction mixture to 100-110 °C.

-

Follow the monitoring, workup, and purification steps as in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of 5-bromo-benzamides, based on analogous systems and established principles.

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 90-98 |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 16 | 75-85 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 14 | 80-90 |

Troubleshooting and Self-Validation

A successful experimental design anticipates potential pitfalls. The following provides a logical framework for troubleshooting common issues.

Common Issues and Solutions:

-

Low or No Conversion:

-

Inactive Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade upon storage. Use a fresh batch or a more stable precatalyst. Phosphine ligands can also oxidize.

-

Inefficient Oxidative Addition: The electron-withdrawing benzamide group can slow this step. Increase the temperature or switch to a more electron-rich and bulky ligand like SPhos.

-

Poor Base Solubility/Activity: Ensure the base is finely powdered and consider switching to a more soluble or stronger base like Cs₂CO₃ or K₃PO₄.

-

-

Formation of Homocoupling Product (Biaryl of the Boronic Acid):

-

Presence of Oxygen: This is a common cause of homocoupling. Ensure the reaction is thoroughly degassed.

-

Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid can undergo oxidative homocoupling. A different base or solvent system may be required.

-

-

Protodeborylation of the Boronic Acid:

-